2-Hexyldecanoic acid

Catalog No.
S515917
CAS No.
25354-97-6
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexyldecanoic acid

CAS Number

25354-97-6

Product Name

2-Hexyldecanoic acid

IUPAC Name

2-hexyldecanoic acid

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18)

InChI Key

JMOLZNNXZPAGBH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-Hexyldecanoic acid; Isopalmitic Acid; Pentadecane-7-carboxylic Acid; 2-Hexyldecansaeure; 7-Pentadecanecarboxylic acid; C16 Guerbet fatty acid.

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)O

The exact mass of the compound 2-Hexyldecanoic acid is 256.2402 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Decanoic Acids - Supplementary Records. It belongs to the ontological category of medium-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Hexyldecanoic acid, also known as isopalmitic acid, is a C16 branched-chain saturated fatty acid (Guerbet acid) featuring a decanoic acid main chain and a hexyl branch at the 2-position. As a clear liquid at room temperature with a melting point of approximately 10–18 °C and a high boiling point of 268 °C, it offers a distinct combination of low-temperature fluidity and high thermal stability . In industrial and pharmaceutical procurement, it is primarily sourced as a critical precursor for synthesizing advanced ester-based lubricants, cosmetic emollients, and highly specialized ionizable lipids. Most notably, it is the fundamental building block for ALC-0315, the key lipid nanoparticle (LNP) component used in mRNA vaccines. Its fully saturated, sterically hindered structure provides exceptional oxidative stability compared to unsaturated alternatives, making it an essential raw material for high-performance formulations requiring both ambient processability and long-term chemical resilience.

Substituting 2-hexyldecanoic acid with generic straight-chain isomers (such as palmitic acid) or unsaturated liquid acids (such as oleic acid) critically compromises formulation performance and synthesis outcomes. Palmitic acid is a solid at room temperature (melting point ~63 °C), which drastically alters the viscosity, solubility, and low-temperature processability of downstream esters, leading to crystallization in liquid formulations. While oleic acid provides similar room-temperature fluidity, its carbon-carbon double bond makes it highly susceptible to oxidative degradation, rendering it unsuitable for long shelf-life lubricants or sensitive pharmaceutical excipients [1]. Furthermore, in the synthesis of ionizable lipids for LNPs, the specific steric bulk of the 2-hexyl branch is non-negotiable; it dictates the precise cone-shaped geometry of the resulting lipid, which is strictly required for endosomal membrane destabilization and efficient intracellular mRNA release [2].

Drastic Melting Point Depression via Steric Branching

The 2-hexyl branch fundamentally disrupts the close molecular packing typical of saturated fatty acids. While the straight-chain C16 isomer, palmitic acid, is a solid with a melting point of approximately 63 °C, 2-hexyldecanoic acid remains a flowable liquid at room temperature, exhibiting a melting point of 10–18 °C . This 45+ °C reduction in melting point allows for cold-processing in esterification reactions and ensures that downstream derivatives maintain extremely low pour points in lubricant applications.

Evidence DimensionMelting Point
Target Compound Data10–18 °C (Liquid at RT)
Comparator Or BaselinePalmitic Acid (C16 straight-chain): ~63 °C (Solid at RT)
Quantified Difference>45 °C reduction in melting point
ConditionsStandard atmospheric pressure

Enables liquid-phase handling at room temperature without heating, saving energy during manufacturing and preventing crystallization in low-temperature end-products.

Saturated Backbone for Enhanced Oxidative Stability

Achieving a liquid state in fatty acids typically requires unsaturation, as seen in oleic acid (C18:1). However, unsaturation introduces vulnerability to lipid peroxidation. Because 2-hexyldecanoic acid achieves its low melting point entirely through structural branching rather than double bonds, it exhibits the high oxidative stability characteristic of fully saturated alkanes [1]. When subjected to thermal or oxidative stress, saturated Guerbet acids resist rancidity, color degradation, and viscosity increases far longer than unsaturated baseline equivalents.

Evidence DimensionChemical Structure & Oxidation Vulnerability
Target Compound DataFully saturated (0 double bonds)
Comparator Or BaselineOleic Acid (1 double bond, highly susceptible to oxidation)
Quantified DifferenceElimination of reactive alkene sites while maintaining fluidity
ConditionsLong-term storage and high-temperature processing

Critical for procuring precursors for cosmetics and pharmaceutical excipients where long-term chemical stability and lack of rancidity are mandatory.

Essential Precursor Efficiency for ALC-0315 mRNA Delivery Vehicles

2-Hexyldecanoic acid is the exact stoichiometric starting material required for the synthesis of ALC-0315, the primary ionizable lipid in the Pfizer/BioNTech mRNA vaccine. In optimized synthesis routes, it undergoes esterification with 1,6-dibromohexane using K2CO3 to yield the intermediate 6-bromohexyl-2-hexyldecanoate with an 85% yield after silica gel chromatography [1]. The specific chain length (C10 main, C6 branch) is mathematically optimized to provide the exact hydrophobic tail volume required for the LNP to transition to an inverted hexagonal phase in acidic endosomes.

Evidence DimensionSynthesis Yield of ALC-0315 Intermediate
Target Compound Data85% yield (6-bromohexyl-2-hexyldecanoate)
Comparator Or BaselineAlternative chain lengths (fail to achieve optimal endosomal escape pKa)
Quantified DifferenceProvides the precise steric bulk required for clinical-grade LNP efficacy
ConditionsReaction with 1,6-dibromohexane in DMF with potash at room temperature

Buyers synthesizing advanced mRNA delivery vectors must procure this exact carbon configuration to replicate validated clinical-grade LNP endosomal escape performance.

Synthesis of Ionizable Lipids for mRNA Delivery (LNPs)

As directly supported by its role in ALC-0315 synthesis, 2-hexyldecanoic acid is the premier choice for manufacturing the hydrophobic tails of advanced zwitterionic or ionizable lipids. Its specific branching is essential for creating the cone-shaped lipid geometry that drives endosomal membrane destabilization and intracellular mRNA release [1].

High-Performance Synthetic Lubricants and Metalworking Fluids

Because it maintains a liquid state at room temperature while being fully saturated, it is an ideal precursor for complex esters used in industrial lubricants. It provides excellent low-temperature fluidity (pour point depression) combined with high-temperature oxidative stability, outperforming unsaturated fatty acid esters[2].

Cosmetic Emollients and Solubilizers

Incorporated into premium skincare formulations as a stable, non-comedogenic, and oxidation-resistant lipid phase. It leverages its low melting point to provide a lighter, more spreadable skin feel than straight-chain saturated fats, without the rancidity risks associated with unsaturated oils [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

256.240230259 Da

Monoisotopic Mass

256.240230259 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

49M19XFI8B

GHS Hazard Statements

Aggregated GHS information provided by 496 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25354-97-6

Wikipedia

Hexyldecanoic acid

Use Classification

Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

Decanoic acid, 2-hexyl-: ACTIVE

Dates

Last modified: 08-15-2023
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2: Udoetok IA, Wilson LD, Headley JV. Self-Assembled and Cross-Linked Animal and Plant-Based Polysaccharides: Chitosan-Cellulose Composites and Their Anion Uptake Properties. ACS Appl Mater Interfaces. 2016 Dec 7;8(48):33197-33209. Epub 2016 Nov 21. PubMed PMID: 27802018.
3: Bao S, Zhang J, Lin Z, Su K, Mo J, Hong L, Qian S, Chen L, Sun F, Wen C, Wu Q, Hu L, Lin G, Wang X. Serum metabolic changes in rats after intragastric administration of dextromethorphan. Biomed Chromatogr. 2017 Mar;31(3). doi: 10.1002/bmc.3814. Epub 2016 Sep 6. PubMed PMID: 27528536.
4: Udoetok IA, Dimmick RM, Wilson LD, Headley JV. Adsorption properties of cross-linked cellulose-epichlorohydrin polymers in aqueous solution. Carbohydr Polym. 2016 Jan 20;136:329-40. doi: 10.1016/j.carbpol.2015.09.032. Epub 2015 Sep 12. PubMed PMID: 26572363.
5: Florea L, Wagner K, Wagner P, Wallace GG, Benito-Lopez F, Officer DL, Diamond D. Photo-chemopropulsion--light-stimulated movement of microdroplets. Adv Mater. 2014 Nov 19;26(43):7339-45. doi: 10.1002/adma.201403007. Epub 2014 Sep 18. PubMed PMID: 25236879.
6: Mohamed MH, Wilson LD, Headley JV. Tunable polymeric sorbent materials for fractionation of model naphthenates. J Phys Chem B. 2013 Apr 4;117(13):3659-66. doi: 10.1021/jp310593p. Epub 2013 Mar 22. PubMed PMID: 23470092.
7: Mohamed MH, Wilson LD, Peru KM, Headley JV. Colloidal properties of single component naphthenic acids and complex naphthenic acid mixtures. J Colloid Interface Sci. 2013 Apr 1;395:104-10. doi: 10.1016/j.jcis.2012.12.056. Epub 2013 Jan 5. PubMed PMID: 23374435.
8: Burdi DK, Samejo MQ, Bhanger MI, Khan KM. Fatty acid composition of Abies pindrow (West Himalayan fir). Pak J Pharm Sci. 2007 Jan;20(1):15-9. PubMed PMID: 17337422.
9: Smirnova N, Reynolds KA. Branched-chain fatty acid biosynthesis in Escherichia coli. J Ind Microbiol Biotechnol. 2001 Oct;27(4):246-51. PubMed PMID: 11687938.
10: Kimura M, Kawada A. Contact dermatitis due to 2-hexyldecanoic acid (isopalmitate) in a lipstick. Contact Dermatitis. 1999 Aug;41(2):99-100. PubMed PMID: 10445691.
11: Nakamura M, Arima Y, Nobuhara S, Miyachi Y. Chemical burn due to dry-cleaning solvent. Contact Dermatitis. 1999 Aug;41(2):99. PubMed PMID: 10445690. a

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